5-Methyl-L-norleucine

Solid-state characterization Amino acid physicochemical properties Thermal analysis

Researchers and procurement managers face challenges in sourcing defined chiral amino acids for peptide synthesis and pharmacopoeial impurity profiling. 5-Methyl-L-norleucine (L-Homoleucine) solves this as the single L-enantiomer required for mycoplanecin A analogue development and Leucine EP Impurity D identification. Key supply advantages: (1) Ensures fidelity in non-ribosomal peptide synthetase (NRPS) incorporation, preserving DnaN-binding affinity; (2) Provides orthogonal identification via distinct melting point (254-256°C) and optical rotation (+17° to +22°) for HPLC method validation; (3) Available as a white crystalline solid with ≥95% purity, suitable for solid-phase peptide synthesis and biosynthetic pathway engineering.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 31872-98-7
Cat. No. B029708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-L-norleucine
CAS31872-98-7
SynonymsL-2-Amino-5-methyl-hexanoic Acid;  (S)-2-Amino-5-methylhexanoic Acid;  NSC 4073; 
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
InChIKeyFMUMEWVNYMUECA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-L-norleucine: Overview


5-Methyl-L-norleucine (also known as L-homoleucine, H-HoLeu-OH) is a non-proteinogenic, chiral amino acid derivative in which a methyl group substitutes a hydrogen at the δ‑carbon of the L‑norleucine backbone. It carries the CAS registry number 31872-98-7, a molecular formula of C₇H₁₅NO₂, and a molecular weight of 145.20 g·mol⁻¹ [1]. The compound is a white crystalline solid with a melting point in the 254–256 °C range and a specific optical rotation of +17° to +22° (c=1, 6 M HCl) . Its branched‑chain structure provides steric bulk that differentiates it from linear analogs and influences its behavior in peptide synthesis, biosynthetic pathway engineering, and pharmacopoeial impurity profiling.

Why 5-Methyl-L-norleucine Cannot Be Replaced


Although L-norleucine and L-leucine share a common α-amino acid scaffold, the introduction of a methyl branch at the δ‑position of 5‑methyl‑L‑norleucine creates a steric and electronic environment that is not replicated by its linear counterparts. This structural modification lowers the melting point by >45 °C relative to L‑norleucine , alters the optical rotation, and significantly reduces aqueous solubility . Consequently, studies that rely on precise steric demand—such as enzyme‑substrate specificity, metabolic incorporation, or HPLC impurity profiling—cannot achieve the same outcome with L‑norleucine, L‑leucine, or the racemic 5‑methyl‑DL‑norleucine. An attempt to substitute any of these alternatives would introduce uncontrolled variables in assays requiring defined chirality, thermal behavior, or hydrophobic character. The quantitative evidence below makes these differences explicit.

5-Methyl-L-norleucine: Key Evidence


Melting Point Depression vs. L-Norleucine

The introduction of the δ‑methyl branch in 5‑methyl‑L‑norleucine disrupts intermolecular hydrogen‑bonding networks relative to the linear L‑norleucine, resulting in a melting point that is at least 36 °C lower. Quantitative melting point ranges from vendor‑certified datasheets show: 5‑methyl‑L‑norleucine melts at 254–256 °C , whereas L‑norleucine (CAS 327‑57‑1) melts above 300 °C (lit. >300 °C, with partial decomposition) [1]. This depression is a direct consequence of the steric perturbation introduced by the methyl substituent and serves as a rapid orthogonal identity check for procurement quality control.

Solid-state characterization Amino acid physicochemical properties Thermal analysis

Altered Optical Rotation vs. L-Norleucine

The methyl branch at the δ‑position shifts the optical rotation of the L‑enantiomer. Under comparable conditions (6 M HCl, c ≈ 1–2), 5‑methyl‑L‑norleucine exhibits [α]ᴅ²⁰ = +17° to +22° , whereas L‑norleucine displays [α]ᴅ²⁰ = +22° to +24° . Although the ranges overlap, the central tendency is clearly lower for the 5‑methyl derivative, reflecting the altered chiral environment brought about by the branched side chain.

Chiral purity Stereochemical identity Quality control

δ-Methyl Branch Prevents Leucine Sensor Recognition

Leucine and its linear analog L‑norleucine both activate the mTORC1 signaling pathway, as they are recognized by the leucine‑binding pocket of sestrins and the LAT1 transporter [1]. The 5‑methyl‑L‑norleucine structure, however, introduces a steric clash at the δ‑position that is absent in the linear chain. Published SAR studies on leucine derivatives have established that the terminal isopropyl group (or a sterically demanding branch) is essential for mTORC1 activation [2]. While no direct head‑to‑head phosphorylation assay for 5‑methyl‑L‑norleucine vs. L‑norleucine was identified, the class‑level inference is clear: the branched 5‑methyl‑L‑norleucine is expected to partition differently into leucine‑binding sites, making it a tool to interrogate steric selectivity in amino‑acid‑sensing pathways.

mTORC1 signaling Leucine sensor Substrate specificity

Essential Building Block for Mycoplanecins

L‑Homoleucine (5‑methyl‑L‑norleucine) is a biosynthetic building block of mycoplanecins, a recently discovered class of DnaN‑targeting anti‑tuberculosis antibiotics. Mycoplanecin E, which incorporates L‑homoleucine as an essential residue, exhibited a minimum inhibitory concentration (MIC) of 83 ng·mL⁻¹ against Mycobacterium tuberculosis, outperforming the structurally related griselimycin by approximately 24‑fold [1]. Reconstitution of the mycoplanecin biosynthetic pathway confirmed that the L‑homoleucine residue is loaded by a dedicated non‑ribosomal peptide synthetase module, and no other linear amino acid (e.g., L‑norleucine or L‑leucine) can substitute for this branched building block while preserving the nanomolar DnaN binding affinity [2]. This demonstrates a unique, non‑fungible role in a medicinally relevant natural product.

Natural product biosynthesis Anti‑tuberculosis antibiotics DnaN inhibition

Reduced Aqueous Solubility vs. L-Leucine

The δ‑methyl branch on 5‑methyl‑L‑norleucine markedly reduces its water solubility compared to the essential amino acid L‑leucine. L‑Leucine exhibits an aqueous solubility of approximately 24 g·L⁻¹ at 25 °C [1], whereas 5‑methyl‑L‑norleucine is described as only slightly soluble in water (and slightly soluble in aqueous acid), with predicted solubility computed at 329 mg·mL⁻¹ but experimental behavior consistent with significantly lower solubility under neutral pH . The discrepancy between computed and observed solubility underscores the need for empirical solubility testing before designing cell‑based assays or in‑vivo dosing solutions.

Solubility Formulation Cell culture

Chiral Purity: L-Enantiomer Required

5‑Methyl‑L‑norleucine is sold as the single (S)‑enantiomer, whereas the racemic 5‑methyl‑DL‑norleucine (CAS 3558‑32‑5) is commercially available at lower cost . Biological systems, including aminoacyl‑tRNA synthetases and mammalian transporters such as LAT1, are stereospecific; the D‑enantiomer of leucine does not support protein synthesis or mTORC1 activation [1]. Therefore, substitution with the racemate necessarily reduces the effective concentration of the active species by 50% and introduces a confounding factor in any stereosensitive assay. Certified L‑enantiomer purity is guaranteed by the vendor‑specified optical rotation range of +17° to +22° .

Enantiomeric purity Stereochemistry Chiral resolution

5-Methyl-L-norleucine: Optimal Use Cases


Mycoplanecin Analog Biosynthesis

The demonstrated essentiality of L‑homoleucine in mycoplanecin E (MIC 83 ng·mL⁻¹ vs. ~2 µg·mL⁻¹ for griselimycin) makes 5‑methyl‑L‑norleucine a compulsory building block for any group reconstituting or diversifying the mycoplanecin scaffold [1]. Procurement of the single L‑enantiomer ensures that the non‑ribosomal peptide synthetase module will incorporate the correct stereocenter, preserving the nanomolar DnaN‑binding affinity.

mTORC1 Steric Probe in Leucine Sensing

While L‑norleucine activates mTORC1 similarly to leucine, the branched δ‑methyl group of 5‑methyl‑L‑norleucine is predicted to prevent productive insertion into the sestrin leucine‑binding pocket [1]. Researchers can exploit this steric ‘off’ state to discriminate between leucine‑dependent and leucine‑independent signals in cancer cell lines or nutrient‑deprivation models. The compound's reduced aqueous solubility (Section 3) requires dissolution in acidic medium or DMSO, which must be factored into experimental design.

Pharmacopoeial Impurity Standard (EP Impurity D)

The European Pharmacopoeia designates 5‑methyl‑L‑norleucine as Leucine EP Impurity D [1]. The distinct melting point (254–256 °C) and optical rotation (+17° to +22°) relative to L‑leucine and L‑norleucine provide two orthogonal analytical identifiers that analytical laboratories can use for HPLC peak confirmation and method validation. Using the racemic or linear analog in its place would invalidate the impurity profiling method, as the retention time and detector response would differ.

Peptide Conformational Restriction via δ-Branch

The steric bulk introduced by the δ‑methyl group can be leveraged in peptide engineering to restrict side‑chain rotamers without introducing a full unnatural amino acid. When incorporated into peptides at positions requiring a kinked hydrophobic chain, 5‑methyl‑L‑norleucine may alter helicity or aggregation propensity relative to peptides containing L‑norleucine or L‑leucine [1]. The lower melting point of the free amino acid (254–256 °C vs. >300 °C for L‑norleucine) signals reduced lattice energy, which can translate into improved coupling efficiency in solid‑phase synthesis.

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